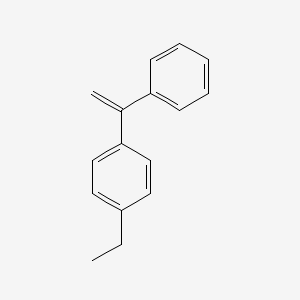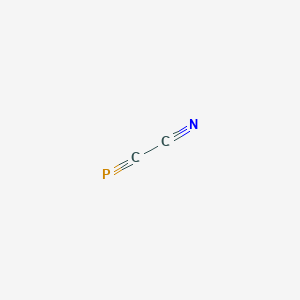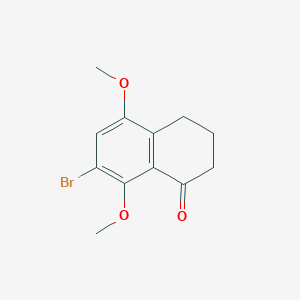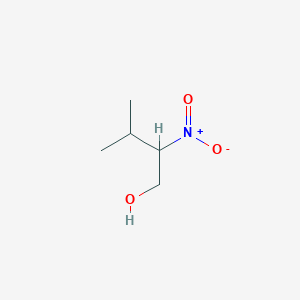
3-Methyl-2-nitrobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-nitrobutan-1-ol is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom and a methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitrobutan-1-ol typically involves the nitration of 3-methyl-2-butanol. This can be achieved by reacting 3-methyl-2-butanol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro ketones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro alcohols.
科学的研究の応用
3-Methyl-2-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2-nitrobutan-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to changes in cellular function and signaling pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol without the nitro group.
2-Nitro-3-methylbutane: A nitroalkane with a similar structure but lacking the hydroxyl group.
3-Methyl-2-nitropropane-1-ol: A similar compound with a shorter carbon chain.
Uniqueness
3-Methyl-2-nitrobutan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule
特性
| 77392-54-2 | |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
3-methyl-2-nitrobutan-1-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3 |
InChIキー |
DMIRKUOHEBAINR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


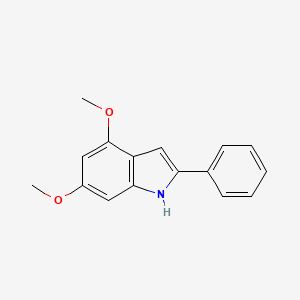

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
